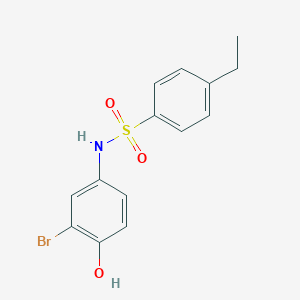

N-(3-bromo-4-hydroxyphenyl)-4-ethylbenzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(3-bromo-4-hydroxyphenyl)-4-ethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO3S/c1-2-10-3-6-12(7-4-10)20(18,19)16-11-5-8-14(17)13(15)9-11/h3-9,16-17H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEAVLYYITJLYDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism

Procedure

-

Reagents :

-

4-Ethylbenzenesulfonyl chloride (1.2 equiv)

-

3-Bromo-4-hydroxyaniline (1.0 equiv)

-

Triethylamine (2.5 equiv) in dichloromethane (DCM)

-

-

Conditions : Stirred at 0–5°C for 1 hour, then room temperature for 12–24 hours.

-

Workup : The mixture is washed with 5% HCl, saturated NaHCO₃, and brine. Purification via column chromatography (hexane/ethyl acetate, 3:1) yields the product.

Yield and Purity

Bromination of N-(4-Hydroxyphenyl)-4-Ethylbenzenesulfonamide

An alternative route involves brominating the pre-formed sulfonamide intermediate. This method avoids handling sensitive aniline derivatives.

a. Electrophilic Bromination with N-Bromosuccinimide (NBS)

-

Reagents :

-

N-(4-Hydroxyphenyl)-4-ethylbenzenesulfonamide (1.0 equiv)

-

NBS (1.1 equiv)

-

Dibenzoyl peroxide (0.1 equiv) in CCl₄

-

-

Workup : Extraction with ethyl acetate, followed by silica gel chromatography (petroleum ether/ethyl acetate, 4:1).

b. Hydrogen Bromide-Hydrogen Peroxide System

-

Reagents :

-

N-(4-Hydroxyphenyl)-4-ethylbenzenesulfonamide (1.0 equiv)

-

40% HBr (1.3 equiv)

-

30% H₂O₂ (2.0 equiv) in dichloromethane

-

Optimization of Reaction Parameters

Solvent Selection

Catalysts

Temperature Control

-

Low temperatures (0–5°C) minimize side reactions during sulfonylation.

-

Reflux conditions (85°C) are critical for NBS-based bromination.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Comparative Analysis of Methods

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-bromo-4-hydroxyphenyl)-4-ethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones under specific conditions.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Nucleophiles like amines or thiols with a catalyst such as copper(I) iodide (CuI).

Major Products Formed

Oxidation: Quinones.

Reduction: De-brominated phenol derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Properties

N-(3-bromo-4-hydroxyphenyl)-4-ethylbenzenesulfonamide has been studied for its potential as an antimicrobial agent. The sulfonamide group mimics para-aminobenzoic acid (PABA), which is crucial for bacterial folic acid synthesis. By inhibiting this pathway, the compound can effectively inhibit bacterial growth, making it a candidate for developing new antibiotics .

Cancer Research

Recent studies have highlighted the compound's efficacy against cancer cell lines, particularly triple-negative breast cancer (MDA-MB-231) and MCF-7. Compounds derived from similar structures have shown significant anti-proliferative effects at low concentrations (1.52–6.31 μM) with a selectivity index favoring cancer cells over normal cells . The mechanism of action includes apoptosis induction, evidenced by a substantial increase in annexin V-FITC positive cells .

Materials Science

Development of New Materials

The unique structure of N-(3-bromo-4-hydroxyphenyl)-4-ethylbenzenesulfonamide makes it suitable for developing materials with specific electronic properties. Its brominated phenol group can be utilized in synthesizing polymers or composites that exhibit desired electrical conductivity or thermal stability.

Biological Studies

Interaction with Biological Systems

Research indicates that this compound interacts with various biological systems, particularly through its brominated phenol moiety. It can affect protein functions and enzyme activities, which is crucial for understanding cellular mechanisms and developing therapeutic agents .

Chemical Reactions and Synthesis

The synthesis of N-(3-bromo-4-hydroxyphenyl)-4-ethylbenzenesulfonamide typically involves the following steps:

- Bromination of 4-Hydroxyphenyl : Using N-bromosuccinimide (NBS) in the presence of a catalyst.

- Formation of Sulfonamide : Reacting the brominated phenol with 4-ethylbenzenesulfonyl chloride in the presence of a base like triethylamine.

Table: Comparison of Similar Compounds

| Compound Name | Structure | Application |

|---|---|---|

| N-(3-bromo-4-hydroxyphenyl)acetamide | Similar structure with acetamide | Antimicrobial research |

| N-(3-bromo-4-hydroxyphenyl)-4-fluorobenzenesulfonamide | Fluorine instead of ethyl group | Potential anti-cancer activity |

Study on Carbonic Anhydrase Inhibitors

A study explored the design and synthesis of new benzenesulfonamides, including derivatives similar to N-(3-bromo-4-hydroxyphenyl)-4-ethylbenzenesulfonamide, which showed significant inhibition against carbonic anhydrase IX (CA IX). This suggests potential applications in treating conditions like cancer where CA IX is overexpressed .

Antibacterial Activity Assessment

Another investigation assessed the antibacterial properties of related sulfonamides against Staphylococcus aureus and Klebsiella pneumoniae, demonstrating significant inhibition percentages compared to standard antibiotics . This highlights the potential of N-(3-bromo-4-hydroxyphenyl)-4-ethylbenzenesulfonamide as a lead compound for further development.

Wirkmechanismus

The mechanism of action of N-(3-bromo-4-hydroxyphenyl)-4-ethylbenzenesulfonamide involves its interaction with cellular components. The brominated phenol group can interact with proteins and enzymes, potentially inhibiting their function. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), interfering with bacterial folic acid synthesis .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs

Key structural analogs and their distinguishing features are summarized below:

Key Observations :

- Substituent Effects: The target compound’s 3-bromo-4-hydroxyphenyl group distinguishes it from analogs with morpholino-methylene (e.g., ) or diazenyl linkers (e.g., ).

- Electronic Properties: The hydroxyl group in the target compound enhances acidity (pKa ~8.16) compared to non-hydroxylated analogs like 4-methylbenzenesulfonamide derivatives .

Physicochemical Properties

Comparative data for selected compounds:

Key Observations :

- The target compound’s predicted boiling point (461.7°C ) is higher than simpler sulfonamides, likely due to increased molecular weight and polarity from the bromine and hydroxyl groups .

- Melting points vary significantly; for example, the morpholino-containing analog melts at 138–140°C, while the target compound’s melting point remains undocumented.

Biologische Aktivität

N-(3-bromo-4-hydroxyphenyl)-4-ethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article provides a comprehensive overview of its biological activity, supported by recent research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Name : N-(3-bromo-4-hydroxyphenyl)-4-ethylbenzenesulfonamide

- Molecular Formula : CHBrNOS

The sulfonamide moiety is known for its broad biological activity, including antibacterial and anticancer properties. The presence of the bromine and hydroxyl groups on the phenyl ring is significant for enhancing its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including N-(3-bromo-4-hydroxyphenyl)-4-ethylbenzenesulfonamide. The compound has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects.

In Vitro Studies

-

Cell Lines Tested :

- MDA-MB-231 (triple-negative breast cancer)

- MCF-7 (breast cancer)

- MCF-10A (normal breast cell line)

- Results :

-

Mechanism of Action :

- Induction of apoptosis was confirmed through annexin V-FITC assays, showing a 22-fold increase in apoptotic cells compared to controls .

- The compound exhibited notable enzyme inhibition against carbonic anhydrase IX (CA IX), with IC values ranging from 10.93 to 25.06 nM, indicating selectivity over CA II .

Enzymatic Inhibition

Sulfonamides are recognized for their ability to inhibit various enzymes, contributing to their therapeutic effects.

Key Findings

- Carbonic Anhydrase Inhibition :

- The compound demonstrated potent inhibition of CA IX, which is implicated in tumor growth and metastasis.

- Antibacterial Activity :

Structure-Activity Relationships (SAR)

The structural modifications in sulfonamides significantly influence their biological activity. The presence of electron-withdrawing groups such as bromine enhances the inhibitory effects on cancer cell proliferation and enzymatic activity.

| Compound | IC (μM) | Selectivity Index | Target Enzyme |

|---|---|---|---|

| N-(3-bromo-4-hydroxyphenyl)-4-ethylbenzenesulfonamide | 1.52–6.31 | 5.5–17.5 | CA IX |

| Other derivatives (e.g., 4e, 4g, 4h) | Varies | High | CA IX |

Study on Anticancer Effects

A notable study focused on the synthesis and evaluation of N-(3-bromo-4-hydroxyphenyl)-4-ethylbenzenesulfonamide against various cancer cell lines revealed promising results:

- Methodology : Compounds were synthesized using standard organic chemistry techniques and evaluated for their cytotoxicity using MTT assays.

- Outcomes : The compound induced significant apoptosis in MDA-MB-231 cells, with molecular docking studies revealing favorable interactions with target proteins involved in cancer progression .

Enzyme Inhibition Studies

Research into the enzyme inhibitory effects showed that N-(3-bromo-4-hydroxyphenyl)-4-ethylbenzenesulfonamide could effectively inhibit CA IX, which is crucial for tumor metabolism:

Q & A

Q. Basic Research Focus

- Co-solvent systems : Use DMSO/PEG-400 for aqueous solubility.

- pH adjustment : Protonate the sulfonamide group (pKa ~10) in buffered solutions.

- Lyophilization : Prepare stable lyophilized powders with trehalose excipients.

- Forced degradation studies : Expose to heat/light to identify vulnerable functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.